BRL-37344 sodium

説明

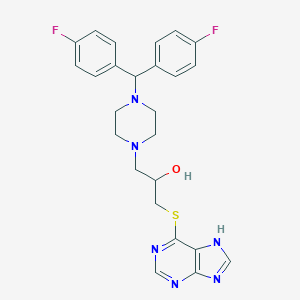

BRL-37344 sodium is a potent and selective β3 adrenoceptor agonist . The β3 adrenoceptor is mainly found in adipose tissue and plays a crucial role in thermogenesis and lipolysis .

Molecular Structure Analysis

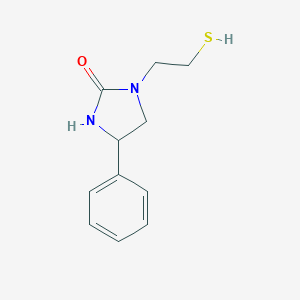

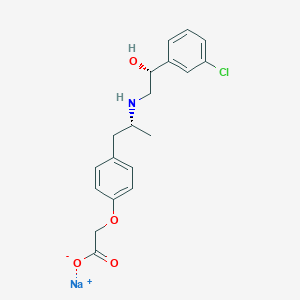

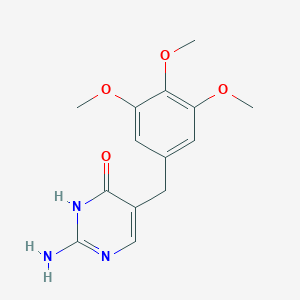

The molecular weight of BRL-37344 sodium is 385.82 . Its chemical formula is C19H21NO4ClNa . The IUPAC name is (R*, R*)-(±)-4-[2-[(2-(3-Chlorophenyl)-2-hydroxyethyl)amino]propyl]phenoxyacetic acid, sodium salt .Physical And Chemical Properties Analysis

BRL-37344 sodium is a white solid . It is soluble to 100 mM in water . It should be stored at room temperature .科学的研究の応用

1. Pulmonary Edema Treatment

BRL-37344, a β3-adrenergic agonist, has been shown to increase alveolar fluid clearance in isolated human lungs, suggesting its potential in ameliorating pulmonary edema. This effect is facilitated through the transport by Na+/K+-ATPase, highlighting its significance in pulmonary treatment (H. Ping, 2013).

2. Skeletal Muscle Function

In rat skeletal muscle, BRL-37344 induces a reduction in intracellular sodium and increases ouabain-suppressible 86Rb+ uptake, indicating stimulation of the Na+, K+ -pump. This effect, however, is mediated by beta2- rather than beta3-adrenoceptors, challenging the conventional understanding of BRL-37344's receptor specificity (K. Murphy, H. Bundgaard, T. Clausen, 2006).

3. Obstetric and Gynecological Applications

In human pregnant myometrium and umbilical artery tissues, BRL-37344 has been observed to exert relaxant effects, mediated solely through β3-adrenoreceptors. This property suggests its potential application in tocolysis, the process of delaying premature labor, with fewer vascular adverse effects (M. Dennedy, D. Houlihan, H. McMillan, J. Morrison, 2002).

4. Cardiovascular Research

BRL-37344 shows positive chronotropic and inotropic responses in isolated, blood-perfused dog atria, suggesting its potential utility in cardiovascular research. The responses are mainly mediated by beta1-adrenoceptors, providing insights into the complex receptor interactions of BRL-37344 (S. Takayama, Y. Furukawa, L. Ren, Y. Inoue, S. Sawaki, S. Chiba, 1993).

5. Metabolic and Endocrine Research

BRL-37344, through its active metabolite BRL 35135, demonstrates significant anti-obesity activity in rodents. It increases energy expenditure and improves glucose tolerance and insulin sensitivity, highlighting its potential in metabolic and endocrine research (M. Cawthorne, M. Sennitt, J. Arch, S. Smith, 1992).

6. Urinary Bladder Smooth Muscle Function

In studies of rat urinary bladder smooth muscle, BRL-37344 has been shown to induce relaxation via activation of large-conductance Ca2+-activated K+ channels. This finding suggests its potential application in treating bladder dysfunctions (K. Hristov, X. Cui, S. M. Brown, L. Liu, W. F. Kellett, G. Petkov, 2008).

作用機序

Target of Action

BRL-37344 sodium is a potent and selective agonist of the β3-adrenergic receptor . The β3-adrenergic receptor is primarily found in adipose tissue and plays a crucial role in thermogenesis and lipolysis .

Mode of Action

BRL-37344 sodium interacts with its target, the β3-adrenergic receptor, by binding to it . This binding triggers a series of biochemical reactions that lead to the activation of the receptor . The activation of the β3-adrenergic receptor by BRL-37344 sodium results in changes such as increased lipolysis and thermogenesis .

Biochemical Pathways

The activation of the β3-adrenergic receptor by BRL-37344 sodium leads to the stimulation of lipolysis, the breakdown of lipids, and thermogenesis, the production of heat . These processes are part of the body’s metabolic pathways and play a crucial role in energy homeostasis .

Result of Action

The primary result of BRL-37344 sodium’s action is a significant reduction in body weight, as observed in obese mice . This effect is likely due to the compound’s ability to stimulate lipolysis and thermogenesis via the activation of the β3-adrenergic receptor .

将来の方向性

特性

IUPAC Name |

sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1/t13-,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJIJYKMYQRHRC-WJKBNZMCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OCC(=O)[O-])NC[C@@H](C2=CC(=CC=C2)Cl)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274368 | |

| Record name | BRL 37344 sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BRL-37344 sodium | |

CAS RN |

127299-93-8 | |

| Record name | BRL-37344 sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127299938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRL 37344 sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRL-37344 SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7P384313Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does BRL-37344 sodium interact with its target and what are the downstream effects?

A1: BRL-37344 sodium is a selective agonist for β3-adrenoceptors [, , ]. Upon binding to β3-adrenoceptors in guinea-pig ileum, BRL-37344 sodium stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) accumulation [, , ]. This increase in cAMP levels contributes to the relaxation of ileal smooth muscle [, , ].

Q2: What is the role of M2 muscarinic receptors in the activity of BRL-37344 sodium in the guinea-pig ileum?

A2: Research indicates that stimulation of M2 muscarinic receptors in the guinea-pig ileum inhibits the cAMP accumulation induced by BRL-37344 sodium [, , ]. This suggests an antagonistic relationship between M2 receptor activation and the relaxant effects mediated by β3-adrenoceptor activation by BRL-37344 sodium [, , ].

Q3: Is the effect of M2 receptor stimulation limited to β3-adrenoceptors in the guinea-pig ileum?

A3: No, the inhibitory effect of M2 receptor stimulation is not limited to β3-adrenoceptors. Studies demonstrate that M2 receptor agonists inhibit cAMP accumulation stimulated by not only β3-adrenoceptor agonists like BRL-37344 sodium but also by β1-adrenoceptor agonists and other agents such as 5-HT, vasoactive intestinal peptide, and prostaglandins E2 and E1 [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)

![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)